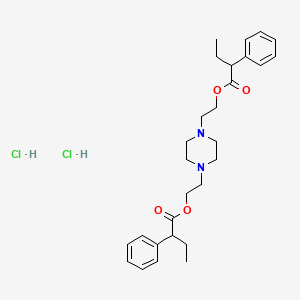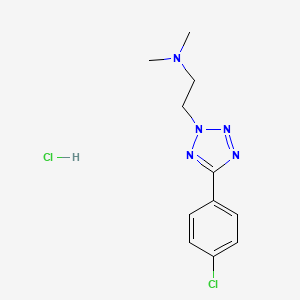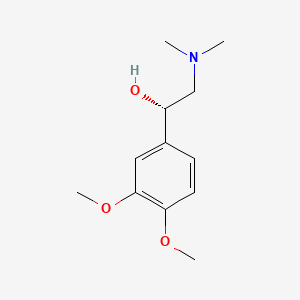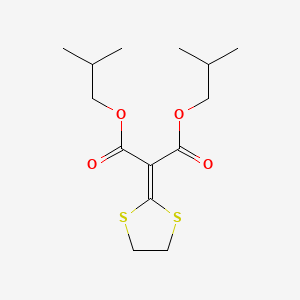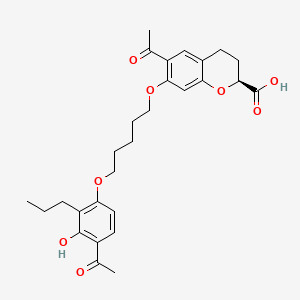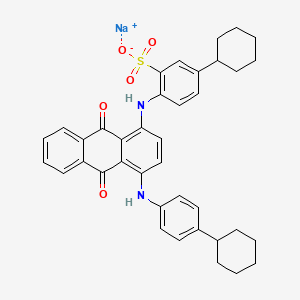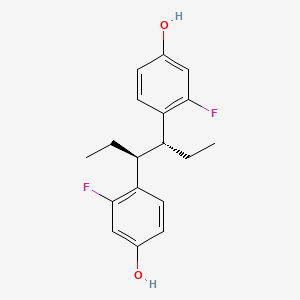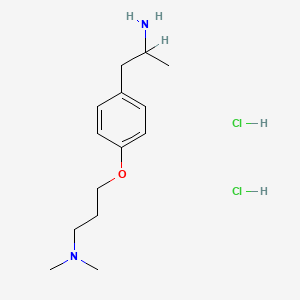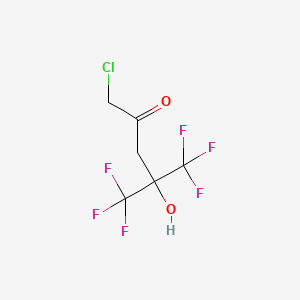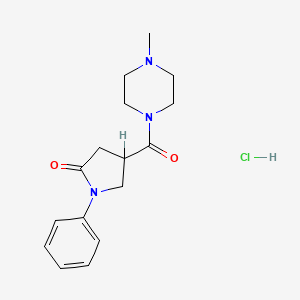
2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)propionamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diethylamino group, an isoxazole ring, and a propionamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)propionamide typically involves the reaction of diethylamine with a suitable precursor containing the isoxazole ring and the propionamide group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. The industrial synthesis often employs optimized reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.
科学研究应用
2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)propionamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.
相似化合物的比较
2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)propionamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)acetamide: This compound has a similar structure but differs in the length of the carbon chain.
2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)butyramide: This compound has a longer carbon chain compared to the propionamide derivative.
2-(Diethylamino)-N-(3-methyl-5-isoxazolyl)formamide: This compound has a shorter carbon chain and different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.
属性
CAS 编号 |
92845-94-8 |
|---|---|
分子式 |
C11H19N3O2 |
分子量 |
225.29 g/mol |
IUPAC 名称 |
2-(diethylamino)-N-(3-methyl-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C11H19N3O2/c1-5-14(6-2)9(4)11(15)12-10-7-8(3)13-16-10/h7,9H,5-6H2,1-4H3,(H,12,15) |
InChI 键 |
YPZLSPPUNFPXMD-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(C)C(=O)NC1=CC(=NO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


